[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone
Description
[3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone is a synthetic methanone derivative featuring a pyrazole core substituted with a 4-chlorophenyl group and a piperazine ring linked to a 4-methoxyphenyl moiety. The compound’s structural complexity arises from its dual aromatic systems (chlorophenyl and methoxyphenyl) and the piperazine spacer, which may enhance its binding affinity to biological targets such as G protein-coupled receptors (GPCRs) or ion channels . Its synthesis likely involves condensation reactions between pyrazole intermediates and piperazine derivatives, as suggested by analogous methods in the literature .
Properties
Molecular Formula |
C22H23ClN4O2 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)-2-methylpyrazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H23ClN4O2/c1-25-21(15-20(24-25)16-3-5-17(23)6-4-16)22(28)27-13-11-26(12-14-27)18-7-9-19(29-2)10-8-18/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
NKTKTRVJKXHOQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone typically involves a multi-step process. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is catalyzed by vitamin B1 and proceeds under mild conditions, yielding the desired pyrazole derivative in good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: [3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, [3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability.
Mechanism of Action
The mechanism of action of [3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several pharmacologically active molecules. Key comparisons include:
Key Structural Differences :
- Pyrazole vs.
- Piperazine Linker : The piperazine moiety in the target compound may confer flexibility, enabling interactions with diverse receptor subtypes compared to rigid piperidine (AM251) .
Pharmacological and Physicochemical Comparisons
- Bioactivity: Pyrazole derivatives like rimonabant (a CB1 antagonist) and celecoxib (a COX-2 inhibitor) highlight the scaffold’s versatility .
- Solubility and Stability: The methoxy group in the target compound increases hydrophobicity compared to hydroxylated analogues (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone in ), which may affect metabolic stability and oral bioavailability.
- Synthetic Accessibility : The target compound’s synthesis is less complex than multi-heterocyclic systems (e.g., pyrazolo-thiazole in ), favoring scalability for preclinical studies .
Research Findings and Gaps
- Crystallographic Data : Pyrazoline derivatives like 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one exhibit planar conformations with weak C–H⋯O interactions stabilizing the crystal lattice . Similar analyses for the target compound are lacking but could clarify its solid-state behavior.
- Biological Screening: While pyrazole-piperazine hybrids are known for antimicrobial and anti-inflammatory effects , the target compound’s specific activity remains underexplored. Comparative studies with AM251 or rimonabant could elucidate its mechanism.
Biological Activity
The compound [3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone , also referred to as CPMP , is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of CPMP, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The molecular structure of CPMP can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20ClN3O
- Molecular Weight : 345.82 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Purity | ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of CPMP. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Breast Cancer Cell Lines
In vitro studies conducted on MCF-7 breast cancer cells demonstrated that CPMP significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells. Flow cytometry analysis revealed an increase in apoptotic cells when treated with CPMP, suggesting its role in promoting programmed cell death.
Antimicrobial Activity
CPMP exhibits antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have indicated that it disrupts bacterial cell membranes, leading to cell lysis.
Table: Antimicrobial Efficacy of CPMP
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
CPMP has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The anti-inflammatory effects are believed to be mediated through the inhibition of the NF-kB signaling pathway, which plays a critical role in regulating immune responses and inflammation.
Pharmacokinetics
The pharmacokinetic profile of CPMP suggests moderate absorption with a bioavailability estimated at around 50%. The compound is primarily metabolized in the liver, with a half-life ranging from 4 to 6 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
